molecular formula C6H4N2O5 B3051492 5-Hydroxy-6-nitropyridine-2-carboxylic acid CAS No. 341010-92-2

5-Hydroxy-6-nitropyridine-2-carboxylic acid

Cat. No. B3051492
CAS RN: 341010-92-2
M. Wt: 184.11 g/mol
InChI Key: FPKRZQVKJFIIIL-UHFFFAOYSA-N
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Description

5-Hydroxy-6-nitropyridine-2-carboxylic acid is a synthetic intermediate . It plays an important role in the synthesis of various compounds .


Synthesis Analysis

The synthesis of 5-Hydroxy-6-nitropyridine-2-carboxylic acid can be achieved from 2-Bromo-5-nitropyridine .


Molecular Structure Analysis

The molecular formula of 5-Hydroxy-6-nitropyridine-2-carboxylic acid is C6H4N2O4 . The molecular weight is 168.11 g/mol . The IUPAC name is 5-nitropyridine-2-carboxylic acid .


Chemical Reactions Analysis

5-Hydroxy-6-nitropyridine-2-carboxylic acid reacts with Ln(2)O(3) (Ln = Nd, Sm, Eu, Gd) and oxalic acid (H(2)OX) to generate four novel lanthanide-organic coordination polymeric networks .


Physical And Chemical Properties Analysis

5-Hydroxy-6-nitropyridine-2-carboxylic acid is a solid substance . It is soluble in dimethyl sulfoxide . The melting point ranges from 208°C to 212°C .

Scientific Research Applications

Anticancer Agents Synthesis

  • Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines : These compounds, synthesized from derivatives of 5-Hydroxy-6-nitropyridine-2-carboxylic acid, were evaluated for their effects on the proliferation of cultured L1210 cells and survival of mice with P388 leukemia (Temple et al., 1983).

Anticoccidial Activity

  • Nitropyridinecarboxamides Synthesis : Research on various nitropyridinecarboxamides, including 5-Hydroxy-6-nitropyridine-2-carboxylic acid derivatives, found that some compounds showed activity against Eimeria tenella, indicating potential in treating coccidiosis (Morisawa et al., 1977).

Electroorganic Synthesis

  • Synthesis of 6-Aminonicotinic Acid : This research explored an electrochemical approach for synthesizing 6-aminonicotinic acid, starting from compounds like 5-Hydroxy-6-nitropyridine-2-carboxylic acid (Raju et al., 2003).

Molecular Structure Analysis

  • Vibrational Spectroscopy : The study conducted a detailed analysis of the molecular structure and vibrational properties of compounds closely related to 5-Hydroxy-6-nitropyridine-2-carboxylic acid, providing insights into molecular stability and reactivity (Balachandran et al., 2012).

Microbial Transformation

  • Transformation by Cunninghamella Elegans : This research investigated the biotransformation of a compound similar to 5-Hydroxy-6-nitropyridine-2-carboxylic acid by the fungus Cunninghamella elegans, producing new compounds with potential pharmaceutical applications (Tully et al., 2012).

Mechanism of Action

Mode of Action

The compound is a derivative of nitropyridine, which is known to undergo various reactions . .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 5-Hydroxy-6-nitropyridine-2-carboxylic acid, it is soluble in dimethyl sulfoxide , which could potentially affect its action and stability.

Safety and Hazards

5-Hydroxy-6-nitropyridine-2-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .

properties

IUPAC Name

5-hydroxy-6-nitropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5/c9-4-2-1-3(6(10)11)7-5(4)8(12)13/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKRZQVKJFIIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484419
Record name 5-Hydroxy-6-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-6-nitropyridine-2-carboxylic acid

CAS RN

341010-92-2
Record name 5-Hydroxy-6-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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